molecular formula C21H21ClO10 B13391904 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-1lambda-chromen-1-ylium chloride

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-1lambda-chromen-1-ylium chloride

Cat. No.: B13391904
M. Wt: 468.8 g/mol
InChI Key: YZZWDYRLDSHCLB-UHFFFAOYSA-N
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Description

Cyanidin-3-o-rhamnoside chloride is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is known for its vibrant red to purple color and is commonly found in blackcurrants, blackberries, and other dark-colored berries. This compound is recognized for its potent antioxidant properties, which contribute to its various health benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyanidin-3-o-rhamnoside chloride typically involves the extraction of cyanidin from natural sources followed by glycosylation. The glycosylation process attaches a rhamnose sugar molecule to the cyanidin molecule. This can be achieved through enzymatic or chemical methods. Enzymatic glycosylation is preferred due to its specificity and mild reaction conditions .

Industrial Production Methods: Industrial production of cyanidin-3-o-rhamnoside chloride often involves large-scale extraction from plant materials, such as blackcurrants. The extraction process includes maceration, filtration, and purification steps to isolate the desired compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyanidin-3-o-rhamnoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include different derivatives of cyanidin, which may exhibit varying degrees of antioxidant activity and other biological properties .

Scientific Research Applications

Cyanidin-3-o-rhamnoside chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a natural dye and pH indicator due to its color-changing properties in different pH environments.

    Biology: The compound is studied for its role in plant pigmentation and its potential effects on plant health and growth.

    Medicine: Cyanidin-3-o-rhamnoside chloride is researched for its antioxidant, anti-inflammatory, and anticancer properties.

    Industry: It is used in the food and cosmetic industries as a natural colorant and antioxidant additive.

Mechanism of Action

The mechanism of action of cyanidin-3-o-rhamnoside chloride primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways, including the activation of adenosine monophosphate-activated protein kinase (AMPK) and the inhibition of nuclear factor-kappa B (NF-κB) pathway, which are involved in inflammation and cancer progression .

Comparison with Similar Compounds

Uniqueness: Cyanidin-3-o-rhamnoside chloride is unique due to its specific glycosylation pattern, which influences its stability, solubility, and bioavailability. This makes it particularly effective as an antioxidant and anti-inflammatory agent compared to other anthocyanins .

Properties

Molecular Formula

C21H21ClO10

Molecular Weight

468.8 g/mol

IUPAC Name

2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride

InChI

InChI=1S/C21H20O10.ClH/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9;/h2-8,17-19,21,26-28H,1H3,(H3-,22,23,24,25);1H

InChI Key

YZZWDYRLDSHCLB-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-]

Origin of Product

United States

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